molecular formula C22H22N2O2 B332742 2-(2,4-Dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline

2-(2,4-Dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline

Cat. No.: B332742
M. Wt: 346.4 g/mol
InChI Key: LWHPHMDJNNSGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)-4-quinolylmethanone is a complex organic compound with the molecular formula C22H22N2O2 and a molecular weight of 346.4 g/mol This compound is characterized by its unique structure, which includes a quinoline ring substituted with a morpholino group and a dimethylphenyl group

Preparation Methods

The synthesis of 2-(2,4-Dimethylphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution with Dimethylphenyl Group: The quinoline core is then subjected to Friedel-Crafts alkylation to introduce the 2,4-dimethylphenyl group.

    Introduction of the Morpholino Group: Finally, the morpholino group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with morpholine under basic conditions.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(2,4-Dimethylphenyl)-4-quinolylmethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino group, where it can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles under basic conditions for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-quinolylmethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(2,4-Dimethylphenyl)-4-quinolylmethanone can be compared with other similar compounds, such as:

    2-(2,4-Dimethylphenyl)-4-quinolylmethanone: This compound has a piperidino group instead of a morpholino group, which may result in different chemical and biological properties.

    2-(2,4-Dimethylphenyl)-4-quinolylmethanone:

    2-(2,4-Dimethylphenyl)-4-quinolylethanone: The ethanone derivative has a different carbonyl group, which may affect its chemical behavior and interactions.

The uniqueness of 2-(2,4-Dimethylphenyl)-4-quinolylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

[2-(2,4-dimethylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H22N2O2/c1-15-7-8-17(16(2)13-15)21-14-19(18-5-3-4-6-20(18)23-21)22(25)24-9-11-26-12-10-24/h3-8,13-14H,9-12H2,1-2H3

InChI Key

LWHPHMDJNNSGNS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4)C

Origin of Product

United States

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